Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13889038
InChI: InChI=1S/C19H18O4/c1-2-23-19(22)16(18(21)15-11-7-4-8-12-15)13-17(20)14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3
SMILES:
Molecular Formula: C19H18O4
Molecular Weight: 310.3 g/mol

Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate

CAS No.:

Cat. No.: VC13889038

Molecular Formula: C19H18O4

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate -

Specification

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
IUPAC Name ethyl 2-benzoyl-4-oxo-4-phenylbutanoate
Standard InChI InChI=1S/C19H18O4/c1-2-23-19(22)16(18(21)15-11-7-4-8-12-15)13-17(20)14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3
Standard InChI Key PNMLOOBLEBXYGE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate is a crystalline solid with a molecular weight of 310.3 g/mol and the systematic IUPAC name ethyl 2-(benzoyl)-4-oxo-4-phenylbutanoate. Its structure combines aromatic and carbonyl functionalities, enabling diverse reactivity. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₉H₁₈O₄
Molecular Weight310.3 g/mol
CAS NumberNot publicly disclosed
SMILESCCOC(=O)C(C(=O)C1=CC=CC=C1)CC(=O)C2=CC=CC=C2
InChI KeySTPXIOGYOLJXMZ-UHFFFAOYSA-N

The benzoyl group (C₆H₅CO-) at C2 and the 4-oxo-4-phenyl moiety create steric and electronic effects that influence its reactivity in reduction and condensation reactions .

Synthesis Methodologies

Grignard Reaction-Based Synthesis

The compound is synthesized via a multi-step Grignard reaction, as outlined in patents for structurally analogous esters . In a typical protocol:

  • Grignard Reagent Formation: β-Haloethylbenzene reacts with magnesium in an aprotic solvent (e.g., tetrahydrofuran) to generate a phenylmagnesium bromide intermediate .

  • Acylation: The Grignard reagent reacts with ethyl oxalyl chloride in the presence of copper catalysts (e.g., CuCN·LiX) to form the tetra-substituted butanoate backbone .

  • Workup: Acidic hydrolysis, neutralization, and vacuum distillation yield the purified product with >97% purity .

Critical parameters include temperature control (-20°C to 160°C) and catalyst selection, which minimize side products like 1,6-diphenylhexane-1,6-dione .

Applications in Organic Synthesis

Enzymatic Reduction to Chiral Alcohols

Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate serves as a substrate for alcohol dehydrogenase (ADH) enzymes in Saccharomyces cerevisiae and recombinant E. coli strains . Under optimized conditions (pH 7.0, 30°C, NADPH cofactor), the ketone group at C4 is stereoselectively reduced to produce ethyl (R)-2-hydroxy-4-phenylbutyrate (EHPB) with >99% enantiomeric excess (e.e.) . This chiral alcohol is a key intermediate for angiotensin-converting enzyme (ACE) inhibitors like lisinopril .

Recent Advances in Catalytic Efficiency

Ionic Liquid-Mediated Biocatalysis

The addition of ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) improves reaction yields by 15–20% in asymmetric reductions . These solvents stabilize the enzyme’s tertiary structure and enhance substrate solubility, achieving space-time yields of 620 g·L⁻¹·h⁻¹ .

Heterogeneous Catalysis

Rhodium-diphosphine complexes and Pt/Al₂O₃-cinchona systems enable hydrogenation of the C4 ketone with 90–95% conversion rates . Such methods bypass the need for enzymatic cofactors, reducing production costs for industrial-scale synthesis .

Challenges and Future Directions

Despite its utility, the compound’s synthesis faces challenges:

  • Byproduct Formation: Competing reactions during Grignard steps generate undesired diketones, necessitating costly purification .

  • Enzyme Stability: ADH activity declines rapidly above 35°C, limiting process scalability .

Future research should prioritize:

  • Genetic Engineering: Tailoring ADH enzymes for thermostability and broader substrate tolerance .

  • Flow Chemistry: Continuous-flow systems to enhance reaction control and yield .

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